4-Methyl[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one
Description
Properties
CAS No. |
19848-94-3 |
|---|---|
Molecular Formula |
C10H8N4O |
Molecular Weight |
200.20 g/mol |
IUPAC Name |
4-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one |
InChI |
InChI=1S/C10H8N4O/c1-6-9-12-13-10(15)14(9)8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,15) |
InChI Key |
TWFODRDVLFVLAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N3C1=NNC3=O |
Origin of Product |
United States |
Preparation Methods
Quinoxaline Precursor Synthesis
The quinoxaline backbone is commonly derived from 1,2-diaminobenzene and oxalic acid under acidic conditions. Condensation in aqueous hydrochloric acid yields quinoxaline-2,3-dione (1) , which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to form 2,3-dichloroquinoxaline (2) . This intermediate serves as a critical precursor for further functionalization.
Hydrazine-Mediated Cyclization
Treatment of 2,3-dichloroquinoxaline (2) with hydrazine hydrate in ethanol produces 3-hydrazinoquinoxaline (3) . Cyclization with triethyl orthoformate in refluxing acetic acid generates thetriazolo[4,3-a]quinoxaline core. The methyl group at position 4 is introduced either during this step via alkylation or through post-cyclization modifications.
Methyl Group Incorporation Strategies
Direct Alkylation During Cyclization
In one approach, 3-hydrazinoquinoxaline (3) reacts with methyl orthoformate instead of triethyl orthoformate, directly yielding the 4-methyl derivative. This method avoids additional functionalization steps but requires stringent anhydrous conditions to prevent hydrolysis.
Post-Cyclization Methylation
Alternative routes involve synthesizing the unsubstituted triazoloquinoxaline scaffold first, followed by methylation. For example, treatment of triazolo[4,3-a]quinoxalin-1(2H)-one (4) with methyl iodide in dimethylformamide (DMF) using 1,8-diazabicycloundec-7-ene (DBU) as a base selectively introduces the methyl group at position 4.
Green Chemistry Approaches
Recent advancements emphasize sustainability. A solvent-free protocol employs dimethyl carbonate as a methylating agent under microwave irradiation (120°C, 20 minutes), achieving an 85% yield with minimal waste. This method aligns with green chemistry principles by eliminating toxic solvents and reducing energy consumption.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Reaction Conditions | Yield (%) | Environmental Impact |
|---|---|---|---|---|
| Hydrazine Cyclization | 1,2-Diaminobenzene, Oxalic Acid | HCl, POCl₃, Reflux | 60–70 | Moderate (POCl₃ use) |
| Direct Alkylation | 3-Hydrazinoquinoxaline | Methyl Orthoformate, Acetic Acid | 75 | High (Acetic Acid) |
| Post-Cyclization Methylation | Triazoloquinoxaline, MeI | DBU, DMF, RT | 80–85 | High (DMF toxicity) |
| Green Methylation | Triazoloquinoxaline | Dimethyl Carbonate, Microwave | 85 | Low |
Industrial-Scale Optimization
Patent literature highlights scalable processes. For instance, a continuous-flow reactor system reduces reaction times from hours to minutes while maintaining yields above 80%. Catalytic recycling of DBU further enhances cost-efficiency in large-scale productions.
Challenges and Mitigation Strategies
Byproduct Formation
Side reactions, such as over-alkylation or ring-opening, are mitigated by controlling stoichiometry and temperature. For example, maintaining a 1:1 molar ratio of methyl iodide to triazoloquinoxaline minimizes di-methylated byproducts.
Solvent Selection
Replacing DMF with cyclopentyl methyl ether (CPME) in alkylation steps reduces toxicity without compromising yield.
Emerging Methodologies
Photoredox catalysis has been explored for triazoloquinoxaline synthesis, though applications to 4-methyl derivatives remain experimental. A recent study demonstrated visible-light-driven cyclization using iridium photocatalysts , achieving 70% yield under mild conditions .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole and quinoxaline rings facilitate nucleophilic attack, particularly at positions activated by electron-withdrawing groups.
Oxidation/Reduction Reactions
The ketone group (C=O) at position 1 undergoes controlled reduction:
Ring Functionalization via Cross-Coupling
The methyl group undergoes functionalization under palladium catalysis:
Heterocycle Ring-Opening Reactions
Acidic or basic conditions induce ring cleavage:
Electrophilic Aromatic Substitution
The quinoxaline ring undergoes nitration/sulfonation:
-
Nitration with HNO₃/H₂SO₄ :
Introduces nitro groups at electron-deficient positions.Nitrating Agent Position Yield Selectivity HNO₃/H₂SO₄ Position 6 58% High
Photochemical Reactions
UV irradiation induces dimerization or isomerization:
-
Dimer Formation :
Produces bridged dimers via [2+2] cycloaddition under UV light.Light Source Wavelength Dimer Yield UV-C 254 nm 41%
Coordination Chemistry
The nitrogen-rich structure acts as a ligand for metal complexes:
-
Cu(II) Complexation :
Forms stable complexes with antimicrobial properties .Metal Salt Coordination Sites Stability Constant (log K) CuCl₂·2H₂O N1, N4 8.2 ± 0.3
Key Stability Considerations:
-
pH Sensitivity : Degrades rapidly under strongly acidic (pH < 2) or alkaline (pH > 10) conditions .
-
Thermal Stability : Decomposes above 220°C without melting .
Reaction Optimization Data
| Reaction Type | Optimal Catalyst | Solvent | Temperature Range | Yield Range |
|---|---|---|---|---|
| Nucleophilic Sub. | – | DMF | 60–80°C | 68–85% |
| Cross-Coupling | Pd(OAc)₂ | THF | 90–100°C | 60–75% |
| Reduction | NaBH₄ | MeOH | 0–25°C | 70–80% |
Scientific Research Applications
Phosphodiesterase Inhibition
One of the most notable applications of 4-Methyl[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one is its role as an inhibitor of phosphodiesterase enzymes, specifically phosphodiesterase 2 (PDE2) and phosphodiesterase 10 (PDE10). These enzymes are crucial in regulating intracellular signaling pathways involving cyclic nucleotides. Inhibition of these enzymes can lead to enhanced signaling through cyclic AMP and cyclic GMP pathways, which are implicated in various physiological processes including cognition and mood regulation.
- Case Study : A patent (WO2012104293A1) describes several derivatives of this compound that exhibit potent inhibitory effects on PDE2 and PDE10. These compounds are being investigated for their potential therapeutic effects in treating neurodegenerative diseases and psychiatric disorders .
Antimicrobial Activity
Research has indicated that derivatives of this compound possess antimicrobial properties. These compounds have been evaluated against various bacterial strains and have shown promising results.
- Case Study : A study published in Frontiers in Chemistry reported the synthesis of triazole-fused heterocyclic compounds related to this scaffold. The synthesized compounds were subjected to antimicrobial evaluation against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity .
Anticancer Potential
The compound has also been explored for its anticancer properties. Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation through various mechanisms.
- Case Study : A recent study investigated the anticancer effects of quinoxaline derivatives targeting colorectal cancer (CRC). The findings suggested that these compounds could inhibit COX-2 and LDHA enzymes associated with cancer progression . The study highlighted the structure-activity relationship (SAR) analysis that identified key features contributing to their biological activities.
Mechanism of Action
The mechanism of action of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cancer cell proliferation and survival . The compound binds to the active site of the kinase, preventing its activity and leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogs and Their Properties
¹Calculated based on quinoxaline core (C₈H₆N₂) + triazole (C₂H₂N₃) + methyl (CH₃) + ketone (O). ²Estimated from fluorophore-linked structure in .
Key Findings from Structural Comparisons
Position 4 Substitution: Methyl vs. Bulkier groups (e.g., benzyl in ) may sterically hinder binding . Amino Derivatives: 4-Amino-2-(3-methylphenyl) () and 4-amino-6-[(isobenzofuranyl)amino] () demonstrate the role of amino groups in enhancing solubility or enabling conjugation for targeted therapies .
Position 1 Substitution :
- Derivatives with aryl or heteroaryl groups (e.g., phenyl, furan) at position 1 exhibit antimicrobial activity. For example, 1-(5-chlorofuran-2-yl) derivatives () showed potent antifungal effects, suggesting that substituents at this position influence membrane permeability or target specificity .
Heterocycle Replacement: Replacing the triazole ring with oxadiazole (as in ODQ, ) shifts activity from adenosine receptors to guanylyl cyclase inhibition. This highlights the scaffold’s adaptability for diverse therapeutic targets .
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : Methyl and benzyl groups increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- pKa : Predicted pKa values (e.g., ~10.76 for ) suggest ionization at physiological pH, influencing bioavailability .
- Molecular Weight : Smaller derivatives (e.g., ODQ, MW 203.16) may favor CNS penetration, while larger fluorophore-conjugated analogs (e.g., AV039) are suited for imaging or targeted delivery .
Biological Activity
4-Methyl[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, particularly focusing on its role as an inhibitor of phosphodiesterase (PDE) enzymes and its potential as an adenosine receptor antagonist.
The compound is characterized by the presence of a triazole ring fused with a quinoxaline structure, which contributes to its biological activity. The methyl group at the 4-position enhances its lipophilicity and receptor binding affinity.
Phosphodiesterase Inhibition
Research indicates that derivatives of this compound exhibit significant inhibitory effects on phosphodiesterase enzymes, particularly PDE2 and PDE10. These enzymes play critical roles in cellular signaling pathways by hydrolyzing cyclic nucleotides such as cAMP and cGMP. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides, thereby enhancing various signaling pathways related to cardiovascular health and neuroprotection .
Adenosine Receptor Antagonism
The compound has also been evaluated for its affinity towards adenosine receptors, specifically the human A3 adenosine receptor. Studies have shown that certain derivatives demonstrate high selectivity and potency as A3 receptor antagonists. For instance, one derivative exhibited a binding affinity (K(i)) of 0.60 nM at the hA3 receptor with selectivity ratios exceeding 16,600 against hA1 and hA2A receptors . This selective antagonism suggests potential therapeutic applications in conditions such as inflammation and cancer.
Anticancer Activity
Recent investigations into the anticancer properties of this compound derivatives have revealed promising results. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 2.3 |
| Doxorubicin | HCT-116 | 3.23 |
These findings indicate that the synthesized derivatives could serve as potential candidates for further development in cancer therapy .
Antiviral Activity
Some derivatives have shown antiviral properties against Tobacco Mosaic Virus (TMV), with effective concentrations (EC50) comparable to established antiviral agents. This suggests that the triazoloquinoxaline scaffold may be a viable template for developing new antiviral drugs .
Mechanistic Insights
Molecular docking studies have provided insights into the interaction mechanisms between this compound derivatives and their biological targets. The three-dimensional structures reveal key binding interactions that enhance their affinity for both PDEs and adenosine receptors. Such studies are crucial for optimizing the structure-activity relationship (SAR) of these compounds .
Q & A
Q. What are the established synthetic routes for 4-Methyl[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting substituted hydrazones with ethylene glycol under ambient conditions, followed by crystallization from ethanol . Alternative routes include using anthranilic acid derivatives and acetic anhydride to form quinazolinone intermediates, which are further functionalized . Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., ethanol vs. nitrobenzene), and temperature, as excess reagents or high temperatures may promote side reactions like over-cyclization .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry and substituent placement. For example, -NMR peaks at δ 7.32–8.28 ppm indicate aromatic protons, while a singlet at δ 8.00 ppm corresponds to an exchangeable NH group . Infrared (IR) spectroscopy identifies key functional groups, such as C=O stretches at ~1685 cm and C=N vibrations near 1560 cm. UV-Vis spectroscopy (λ 360 nm) can confirm π→π* transitions in the conjugated triazoloquinoxaline system .
Q. How is the anticonvulsant activity of this compound evaluated in preclinical studies?
Anticonvulsant efficacy is assessed using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents. Dose-response curves (e.g., ED values) are generated, with toxicity evaluated via rotorod tests for motor impairment. Derivatives with 7-alkoxy or 8-alkoxy substituents show enhanced activity due to improved blood-brain barrier penetration .
Advanced Research Questions
Q. What computational strategies are employed to predict the binding modes of this compound to neurological targets?
AutoDock Vina is widely used for molecular docking, offering improved speed and accuracy over older algorithms like AutoDock 4 . The triazoloquinoxaline core is docked into GABA receptor models or voltage-gated sodium channels, with scoring functions (e.g., Vina's hybrid affinity-energy metric) prioritizing poses with hydrogen bonds to key residues (e.g., Arg in sodium channels). Multithreading enables rapid screening of substituent libraries .
Q. How do structural modifications influence the structure-activity relationship (SAR) for anticonvulsant activity?
SAR studies reveal:
- Substituent position : 7-Alkoxy groups enhance activity compared to 6- or 8-positions, likely due to steric compatibility with hydrophobic receptor pockets .
- Chain length : Longer alkoxy chains (e.g., heptyloxy) increase lipophilicity but may reduce solubility, necessitating a balance (C4-C6 optimal) .
- Electron-withdrawing groups : Chloro or nitro substituents at the phenyl ring improve target affinity but raise toxicity risks .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar analogs?
Discrepancies often arise from variations in assay protocols (e.g., rodent strain differences) or impurities in synthesized batches. For example, unreacted hydrazone intermediates in crude products may falsely elevate apparent activity . Mitigation strategies include:
Q. What crystallographic methods are used to determine the solid-state structure of this compound and its derivatives?
Single-crystal X-ray diffraction (SCXRD) paired with density functional theory (DFT) calculations resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking in quinoxaline rings). For example, a bromo-substituted analog showed a dihedral angle of 8.7° between triazole and quinoxaline planes, influencing packing efficiency and solubility .
Methodological Challenges
Q. How can synthetic routes be optimized to minimize byproducts like regioisomeric impurities?
Regioselectivity is controlled by:
- Catalytic additives : Thiocarbohydrazide promotes cyclization at the 1-position over 3-position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor kinetic control, reducing side products .
- Temperature gradients : Slow heating (≤5°C/min) during cyclization avoids thermal decomposition .
Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
- In-line analytics : Real-time IR or Raman monitoring detects intermediate formation, enabling rapid adjustments .
Q. How do researchers balance efficacy and toxicity when designing derivatives for in vivo studies?
The therapeutic index (TI = TD/ED) is optimized by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
